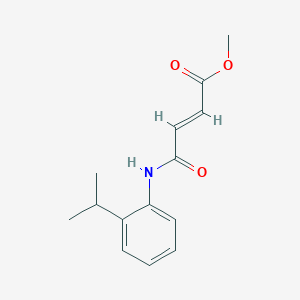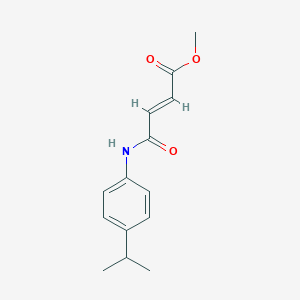![molecular formula C21H23N3O4 B281960 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281960.png)
4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, also known as MPAB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to a class of compounds known as piperazine derivatives, which have been extensively studied for their potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. Additionally, 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. Additionally, 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to increase the levels of various neurotrophic factors, which are important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid for lab experiments is its high potency and specificity. This allows researchers to study its effects at lower concentrations, which can reduce the risk of toxicity and other adverse effects. However, one of the limitations of 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for research on 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, researchers are interested in studying its effects on other neurotransmitter systems, such as the GABAergic and cholinergic systems. Finally, there is interest in developing more potent and selective derivatives of 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, which may have even greater therapeutic potential.
In conclusion, 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid is a promising compound with a wide range of potential therapeutic applications. Its high potency and specificity make it an attractive target for scientific research. While there is still much to learn about its mechanism of action and long-term effects, the future looks bright for this exciting compound.
Métodos De Síntesis
The synthesis of 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid involves the reaction of 4-(4-methoxyphenyl)piperazine with 4-chloro-2-butenoic acid in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. Additionally, 4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
Fórmula molecular |
C21H23N3O4 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(Z)-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O4/c1-28-19-8-6-18(7-9-19)24-14-12-23(13-15-24)17-4-2-16(3-5-17)22-20(25)10-11-21(26)27/h2-11H,12-15H2,1H3,(H,22,25)(H,26,27)/b11-10- |
Clave InChI |
QBOBDQZUKMZVJB-KHPPLWFESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)O |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
Solubilidad |
57.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



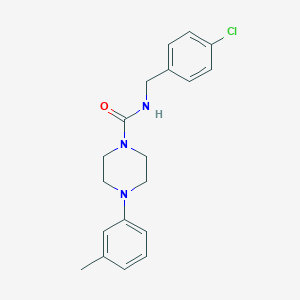
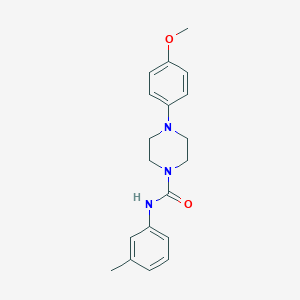
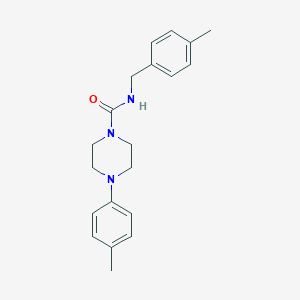
![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
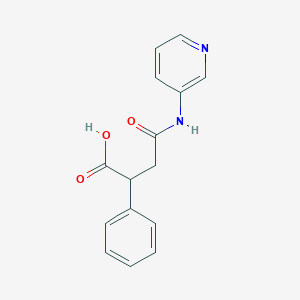
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)

